molecular formula C13H17N3O2 B349608 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide CAS No. 1008189-19-2

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide

Cat. No.: B349608
CAS No.: 1008189-19-2
M. Wt: 247.29g/mol
InChI Key: CJQFCWSPHVXMOR-UHFFFAOYSA-N
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Description

2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide is a chemical compound of significant interest in medicinal chemistry research. While specific biological data for this exact molecule is limited in the public domain, it belongs to a class of substituted heterocyclic acetamides that have been investigated for their potential to interact with key neurological targets . Structurally similar compounds, such as those based on the tetrahydroquinoxaline scaffold, have been identified in patent literature as potent and selective agonists of the kappa opioid receptor (KOR) . This mechanism of action is a major area of investigation for managing pain and central nervous system disorders, suggesting a potential research pathway for this compound in neuropharmacology . Furthermore, research on analogous heterocyclic systems, like certain 1,2,3,4-tetrahydroisoquinolines, highlights the importance of such structures in neuroprotection, involving mechanisms such as free radicals scavenging and the inhibition of glutamate-induced excitotoxicity . This background positions this compound as a valuable building block for researchers developing novel therapeutic agents and probing the complex biology of the central nervous system. The product is supplied for research and further manufacturing use only, and is not intended for direct human use.

Properties

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-2-7-14-12(17)8-11-13(18)16-10-6-4-3-5-9(10)15-11/h3-6,11,15H,2,7-8H2,1H3,(H,14,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQFCWSPHVXMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamines

The most common method involves cyclizing 1,2-diaminobenzene derivatives with carbonyl sources. For example, reacting o-phenylenediamine with diethyl oxalate in ethanol under reflux yields 3-oxo-1,2,3,4-tetrahydroquinoxaline. This reaction proceeds via nucleophilic attack of the amine on the carbonyl, followed by cyclization and dehydration. Typical conditions include:

  • Solvent : Ethanol or tetrahydrofuran (THF)

  • Temperature : 60–80°C

  • Catalyst : None required, though acid catalysis (e.g., HCl) accelerates the reaction.

Reduction of Quinoxalinones

Quinoxalin-2(1H)-ones can be reduced to tetrahydroquinoxalines using sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C). This method is advantageous for introducing substituents at the 3-position before reduction.

Introduction of the Acetamide Side Chain

The N-propylacetamide moiety is introduced via alkylation or acylation of the tetrahydroquinoxaline core.

Direct Alkylation with Bromoacetamide

A patented approach involves reacting 3-oxo-1,2,3,4-tetrahydroquinoxaline with 2-bromo-N-propylacetamide in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction mechanism proceeds via SN2 nucleophilic substitution, where the secondary amine of tetrahydroquinoxaline attacks the electrophilic α-carbon of the bromoacetamide. Key parameters include:

  • Molar ratio : 1:1.2 (tetrahydroquinoxaline : bromoacetamide)

  • Reaction time : 12–24 hours

  • Yield : ~65–70% after purification by column chromatography.

Acylation with Propylamine

Alternative routes employ a two-step acylation strategy:

  • Synthesis of Chloroacetyl Intermediate : Reacting 3-oxo-tetrahydroquinoxaline with chloroacetyl chloride in DCM yields 2-chloro-N-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide.

  • N-Propylation : The chloro intermediate undergoes nucleophilic displacement with propylamine in THF, facilitated by potassium carbonate (K2CO3). This method achieves higher regioselectivity (>90%) but requires stringent moisture control.

Optimization Strategies

Catalytic Enhancements

The use of 4-dimethylaminopyridine (DMAP) as a catalyst in acylation reactions improves yields by 15–20%. For example, DMAP (10 mol%) in DCM reduces reaction times from 24 hours to 6 hours for the chloroacetylation step.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Non-polar solvents like DCM or ethyl acetate are preferred for large-scale synthesis due to easier workup.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively purify the final compound, achieving >95% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) is used for intermediates.

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
Direct Alkylation65–70%90–95%HighModerate
Acylation75–80%95–98%ModerateHigh
Catalytic Acylation85–90%98%+LowHigh

Challenges and Solutions

Byproduct Formation

Racemization at the α-carbon of the acetamide side chain occurs under basic conditions. Using chiral auxiliaries or low-temperature reactions (<0°C) mitigates this issue.

Moisture Sensitivity

The chloroacetyl intermediate is hygroscopic. Anhydrous solvents and inert atmospheres (N2/Ar) are critical during acylation.

Industrial-Scale Synthesis

For bulk production, the direct alkylation route is favored due to fewer steps and lower cost. A patented protocol outlines:

  • Large-Scale Cyclocondensation : 10 kg batches of o-phenylenediamine and diethyl oxalate in ethanol (500 L reactor, 72 hours).

  • Continuous Alkylation : Flow chemistry systems achieve 90% conversion by maintaining precise stoichiometry and residence times .

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Further reduction can lead to fully saturated quinoxaline derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s quinoxaline core is known for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Researchers are exploring its derivatives for drug development.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or photophysical properties, useful in the development of sensors and optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Acetamide Families

(a) (S)-2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one
  • Core Structure: Replaces the tetrahydroquinoxaline with an isobenzofuran-phthalazine hybrid.
  • Key Features :
    • Dihedral angles between aromatic rings (88.6° and 86.5°) create a near-orthogonal molecular geometry .
    • C-O bond lengths range from 1.213(2) to 1.448(2) Å, indicating varied electronic environments .
    • Forms 1D chains and 3D networks via aza- and oxa-heterocycle interactions .
(b) N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives
  • Core Structure: Features a fully aromatic quinoxaline ring substituted with phenyl groups and an acetamide side chain .
  • Key Features :
    • Synthesized via refluxing with thiouracil derivatives or cyclic amines in acetonitrile (90.2% yield for derivative 4a) .
    • Higher thermal stability (mp: 230–232°C) due to extended aromaticity .
  • Contrast: The diphenylquinoxaline backbone enhances π-π stacking but reduces solubility compared to the partially saturated tetrahydroquinoxaline in the target compound.
(c) Ethyl 2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate
  • Core Structure: Combines a dihydroquinoxaline ring with ester and ketone functionalities .
  • Key Features :
    • IR and NMR data confirm lactam (C=O at 1680 cm⁻¹) and aromatic interactions .
    • Lower synthetic yield (48%) compared to the target compound’s derivatives .
  • Contrast : The ester group introduces hydrolytic instability, whereas the acetamide group in the target compound may improve metabolic stability.

Functional Analogues with Propylacetamide Side Chains

(a) N-(3-Ethylphenyl)-2-(4-Oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
  • Core Structure: Triazoloquinoxaline fused with a propylacetamide group .
  • Key Features: Molecular weight: 389.4 g/mol (vs. ~259.3 g/mol for the target compound) .
  • Contrast: The triazole moiety introduces additional nitrogen atoms, increasing polarity but possibly reducing membrane permeability compared to the simpler tetrahydroquinoxaline system.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Synthetic Yield (%)
Target Compound Tetrahydroquinoxaline 259.3 Acetamide, 3-oxo Not reported Not reported
(S)-Isobenzofuran-phthalazine Isobenzofuran-phthalazine ~308.3 Lactone, phthalazinone Not reported Not reported
N-(2,3-Diphenylquinoxalin-6-yl)acetamide Aromatic quinoxaline ~437.9 Acetamide, diphenyl 230–232 90.2
Ethyl 2-(Dihydroquinoxalinyl)propanoate Dihydroquinoxaline 364.4 Ester, ketone 184–186 48
Triazoloquinoxaline Triazoloquinoxaline 389.4 Acetamide, triazole Not reported Not reported

Table 2: Spectroscopic Signatures

Compound Name IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) Notable Interactions
Target Compound Not reported Not reported Propylacetamide flexibility
(S)-Isobenzofuran-phthalazine 1.213–1.448 Å (C-O) Not reported 1D/3D aza-oxa networks
Ethyl 2-(Dihydroquinoxalinyl)propanoate 1680 (lactam), 1654 12.35 (NH), 7.98–7.06 (ArH) Lactam-aromatic stacking

Research Implications and Gaps

  • The target compound’s tetrahydroquinoxaline core offers a balance between rigidity and solubility, distinct from fully aromatic or triazole-fused analogues.
  • Limited data on its synthetic yield, melting point, and spectroscopic properties highlight the need for further experimental characterization .
  • Comparative studies on biological activity (e.g., kinase inhibition or antimicrobial effects) are absent in the provided evidence, suggesting a critical area for future research.

Biological Activity

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C13H17N3O2
  • Molecular Weight : 247.30 g/mol
  • CAS Number : 1008189-19-2

Antiviral Properties

Recent studies have highlighted the antiviral potential of similar tetrahydroquinoxaline derivatives. For instance, compounds exhibiting structural similarities were tested against human coronaviruses, showing varying degrees of effectiveness. The activity was measured in terms of cytotoxic concentrations (CC50) and selectivity index (SI).

CompoundCC50 (µM)SI
Avir-172912
Avir-255010
Avir-35889

These results indicate that while some derivatives exhibit moderate antiviral activity, further research is needed to establish the efficacy of this compound specifically against viral strains.

Neuroprotective Effects

Tetrahydroquinoxaline derivatives have also been investigated for neuroprotective effects. In vitro studies suggest that these compounds may modulate neuroinflammatory pathways and protect neuronal cells from apoptosis. The mechanism often involves the inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors.

Study on Antiviral Activity

A comparative analysis was conducted on various tetrahydroquinoxaline derivatives to assess their antiviral properties against strains such as coronavirus 229E and OC-43. The study found that certain modifications in the chemical structure significantly influenced antiviral potency.

"Compounds with a more hydrophobic character showed increased interaction with viral proteins, enhancing their inhibitory effects."

Neuroprotection in Animal Models

In another study focusing on neuroprotective effects, animal models treated with tetrahydroquinoxaline derivatives displayed reduced markers of oxidative stress and inflammation in brain tissues. This suggests a potential therapeutic role for such compounds in neurodegenerative diseases.

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